molecular formula C17H20Cl2N2OS B8079534 10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-,monohydrochloride

10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-,monohydrochloride

Cat. No.: B8079534
M. Wt: 371.3 g/mol
InChI Key: OTIORHLXOLCOAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-,monohydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in stainless steel reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-,monohydrochloride involves its interaction with various neurotransmitter receptors in the brain. It acts as an antagonist on dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), alpha1/alpha2 receptors, and muscarinic receptors (M1/M2) . These interactions result in its antipsychotic, antiemetic, and sedative effects .

Properties

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS.ClH/c1-19(2)8-3-9-20-14-6-5-13(21)11-17(14)22-16-7-4-12(18)10-15(16)20;/h4-7,10-11,21H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIORHLXOLCOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51938-11-5
Record name 10H-Phenothiazin-3-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51938-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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